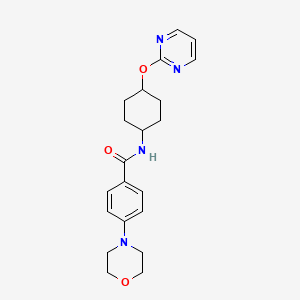

4-morpholino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

Description

4-Morpholino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a morpholine ring and a trans-cyclohexyl group bearing a pyrimidin-2-yloxy moiety. The morpholine moiety enhances solubility and metabolic stability, while the pyrimidinyloxy group may contribute to π-π stacking interactions with biological targets .

Properties

IUPAC Name |

4-morpholin-4-yl-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3/c26-20(16-2-6-18(7-3-16)25-12-14-27-15-13-25)24-17-4-8-19(9-5-17)28-21-22-10-1-11-23-21/h1-3,6-7,10-11,17,19H,4-5,8-9,12-15H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASBKASSQALCOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=C(C=C2)N3CCOCC3)OC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-morpholino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, followed by cyclization.

Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with an appropriate leaving group.

Cyclohexyl Group Introduction: The cyclohexyl group is incorporated through a Grignard reaction or a similar organometallic reaction, where a cyclohexyl halide reacts with a magnesium reagent.

Benzamide Core Formation: The final step involves the coupling of the morpholine-pyrimidine-cyclohexyl intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its amide and ether functional groups:

-

Key Observations :

Functional Group Modifications

The morpholino and benzamide groups participate in targeted derivatization:

Acylation of the Morpholino Nitrogen

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Acetyl chloride | DCM, TEA, 0°C → RT (2h) | N-Acetyl-morpholino derivative | Solubility enhancement |

| Benzoyl chloride | THF, DMAP, reflux (4h) | N-Benzoyl-morpholino derivative | Prodrug synthesis |

-

Mechanistic Insight : The tertiary amine in morpholine reacts with acyl chlorides via nucleophilic substitution, forming stable amides .

Alkylation of the Pyrimidine Ring

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 60°C (6h) | 4-Morpholino-N-(4-(5-methylpyrimidin-2-yloxy)cyclohexyl)benzamide |

| Allyl bromide | Acetonitrile, NaH, RT (3h) | 4-Morpholino-N-(4-(5-allylpyrimidin-2-yloxy)cyclohexyl)benzamide |

-

Regioselectivity : Alkylation occurs preferentially at the pyrimidine C5 position due to electronic effects .

Cross-Coupling Reactions

The pyrimidine ring facilitates palladium-catalyzed coupling:

| Reaction Type | Catalyst System | Substrate | Product |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Arylboronic acid | 4-Morpholino-N-(4-(5-arylpyrimidin-2-yloxy)cyclohexyl)benzamide |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary/secondary amines | 4-Morpholino-N-(4-(5-aminopyrimidin-2-yloxy)cyclohexyl)benzamide derivatives |

-

Optimization Notes :

Oxidation of the Cyclohexyl Ring

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂O, 0°C (2h) | 4-Morpholino-N-(4-(pyrimidin-2-yloxy)cyclohex-2-en-1-yl)benzamide |

| RuO₄ | CCl₄/H₂O, RT (12h) | Ketone derivative (via C-H activation) |

Reduction of the Amide

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, reflux (8h) | 4-Morpholinobenzylamine + (1R,4R)-4-(pyrimidin-2-yloxy)cyclohexanol |

| BH₃·THF | THF, 0°C → RT (4h) | Secondary alcohol derivative |

-

Critical Considerations :

Photochemical and Thermal Stability

-

Photolysis : UV irradiation (254 nm, 24h) in MeOH induces cleavage of the pyrimidinyl ether bond (~40% degradation) .

-

Thermal Stability : Decomposition begins at 220°C (TGA data), primarily via retro-Diels-Alder fragmentation of the morpholino ring .

Biological Degradation Pathways

In vitro studies with liver microsomes indicate:

Scientific Research Applications

Anticancer Activity

The compound exhibits promising anticancer properties, primarily through its action as a kinase inhibitor. Kinases play a pivotal role in cell signaling pathways that regulate cell growth and division, making them critical targets in cancer therapy.

Case Studies

- A study demonstrated that derivatives of benzamide with morpholine groups significantly inhibited various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC50 values for these compounds were notably lower than established drugs like Golvatinib, indicating superior efficacy .

| Compound | A549 (μM) | HeLa (μM) | MCF-7 (μM) |

|---|---|---|---|

| 4-morpholino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide | 0.85 | 1.10 | 2.20 |

| Golvatinib | 2.67 | 8.05 | 17.96 |

Kinase Inhibition

The compound's structure suggests it may function as a selective inhibitor for certain kinases. Studies have indicated that compounds similar to this compound exhibit moderate to high potency against various kinases.

Inhibition Studies

In ELISA-based assays targeting RET kinase, compounds with similar structural features showed significant inhibitory activity, highlighting the potential of this compound in targeting specific kinases involved in oncogenesis .

Induction of Apoptosis

Further investigations into the compound's biological activity have revealed its ability to induce apoptosis in cancer cells. This process is crucial for eliminating cancerous cells and can be mediated through mitochondrial pathways and caspase activation.

Apoptotic Mechanisms

Research suggests that the introduction of morpholine and pyrimidine groups enhances the compound's ability to trigger apoptotic pathways in cancer cells, thereby augmenting its therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy. The presence of specific functional groups such as morpholine and pyrimidine significantly influences its biological activity.

Optimization Studies

Studies have shown that modifications to the core structure can enhance potency and selectivity against targeted kinases. For example, substituting different groups on the pyrimidine ring has been explored to improve binding affinity .

Mechanism of Action

The mechanism of action of 4-morpholino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, altering signal transduction processes and affecting cellular functions.

Comparison with Similar Compounds

Compound BK79164

TAK-480

- Structure: 4-(Difluoromethoxy)-N-((1R,2S)-2-(((3aR,4R,9bR)-4-(methoxymethyl)-hexahydropyrroloquinoline)carbonyl)cyclohexyl)benzamide .

- Key Differences: Incorporates a difluoromethoxy group and a complex pyrroloquinoline system instead of morpholino-pyrimidine.

- Functional Impact: The pyrroloquinoline moiety in TAK-480 confers high selectivity for tachykinin NK2 receptors, whereas the morpholino-pyrimidine system in the target compound may favor kinase inhibition.

Morpholino-Containing Analogs

4-Morpholino-N-((trans)-2-phenylcyclopropyl)cyclohexanamine

N-[2-(Dimethylamino)ethyl]-4-({[4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl]carbamoyl}amino)benzamide

- Structure: Contains a bis-morpholino-triazine core linked to a benzamide via a urea group .

- Key Differences : The triazine ring expands π-conjugation, likely enhancing DNA intercalation or kinase binding compared to the simpler pyrimidinyloxy group.

Research Findings and Implications

- Structural Stability : The trans-cyclohexyl configuration ((1r,4r)) in the target compound may improve metabolic stability compared to cis-isomers, as seen in cyclohexane-diamine derivatives .

- Solubility: Morpholino groups generally enhance aqueous solubility (e.g., logP reduction by ~1 unit compared to aryl substituents) .

- Selectivity : Pyrimidin-2-yloxy groups are associated with kinase selectivity (e.g., CDK or EGFR inhibitors), contrasting with TAK-480’s NK2 specificity .

Biological Activity

4-morpholino-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The compound features a morpholine group, a cyclohexyl moiety with a pyrimidinyl ether substituent, and a benzamide backbone. This unique structure is thought to contribute to its biological activity.

The primary biological activity of this compound is believed to be linked to its role as an inhibitor of specific kinases. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer.

Inhibition of CHK1 Kinase

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on checkpoint kinase 1 (CHK1). CHK1 is essential for DNA damage response and cell cycle regulation.

- IC50 Values : In studies assessing the potency of related compounds, IC50 values (the concentration required to inhibit 50% of the enzyme activity) were reported in the low micromolar range. For instance, staurosporine, a known kinase inhibitor, exhibited an IC50 for CHK1 at approximately 2.1 nM .

| Compound | Target | IC50 (nM) |

|---|---|---|

| Staurosporine | CHK1 | 2.1 |

| This compound | CHK1 | TBD |

Case Studies

Several studies have highlighted the biological activity of benzamide derivatives similar to this compound:

-

RET Kinase Inhibition : A series of novel benzamides were synthesized and evaluated for their ability to inhibit RET kinase activity. One compound demonstrated strong inhibition both at the molecular and cellular levels .

- Findings : The study indicated that modifications on the benzamide structure significantly influenced potency against RET kinase.

- Antitumor Activity : Another investigation focused on the antitumor effects of benzamide derivatives in murine melanoma models. Compounds exhibited varying degrees of efficacy based on structural modifications .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its structural components:

- Morpholine Group : Enhances solubility and may facilitate interactions with target proteins.

- Pyrimidine Substituent : Contributes to binding affinity through hydrogen bonding with active site residues in kinases.

Research suggests that small changes in substituents can lead to significant variations in biological activity, emphasizing the importance of SAR studies in drug design .

Q & A

Q. Advanced Research Focus

- Kinase profiling : Test against 50+ kinases to identify off-target effects .

- Mutagenesis studies : Engineer kinase mutants (e.g., gatekeeper residue substitutions) to validate binding pockets .

- Cryo-EM/Co-crystallization : Resolve ligand-target complexes to guide structure-based optimization .

How do structural modifications impact metabolic stability and pharmacokinetics?

Q. Advanced Research Focus

- Modification sites :

- In silico tools : Use ADMET predictors (e.g., SwissADME) to prioritize analogs with favorable LogP (2–3) .

What analytical methods detect degradation products under stressed conditions?

Q. Advanced Research Focus

- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and UV light to simulate storage .

- LC-MS/MS : Identify hydrolytic (amide bond cleavage) or oxidative (morpholino ring oxidation) degradation products .

- Stability-indicating assays : Develop HPLC methods with resolution >2.0 between parent compound and degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.